N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine
CAS No.: 1220036-21-4
Cat. No.: VC2832475
Molecular Formula: C13H19BrN2O
Molecular Weight: 299.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220036-21-4 |
|---|---|
| Molecular Formula | C13H19BrN2O |
| Molecular Weight | 299.21 g/mol |
| IUPAC Name | 5-bromo-N,4-dimethyl-N-(oxan-4-ylmethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C13H19BrN2O/c1-10-7-13(15-8-12(10)14)16(2)9-11-3-5-17-6-4-11/h7-8,11H,3-6,9H2,1-2H3 |
| Standard InChI Key | SMGJHVCUCHFWQQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1Br)N(C)CC2CCOCC2 |
| Canonical SMILES | CC1=CC(=NC=C1Br)N(C)CC2CCOCC2 |
Introduction
N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine represents a class of substituted pyridine derivatives containing a tetrahydropyran ring system. The compound is formally identified by its CAS registry number 1220036-21-4, which uniquely distinguishes it from other chemical entities in scientific databases and literature. This identification system allows researchers to precisely reference this specific molecular structure when conducting research or obtaining the compound for experimental purposes.
The molecular structure features a pyridine ring with specific substituents: a bromine atom at position 5, a methyl group at position 4, and a complex amino substituent at position 2. The amino substituent consists of a methyl group and a tetrahydropyran-4-ylmethyl group attached to the nitrogen atom. This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in research settings.
Chemical Nomenclature and Identifiers
The compound is systematically named according to IUPAC conventions as 5-bromo-N,4-dimethyl-N-(oxan-4-ylmethyl)pyridin-2-amine, which precisely describes its molecular structure. For computational and database purposes, the compound is also characterized by several digital identifiers that facilitate its recognition in chemical databases and scientific literature.
Table 1: Chemical Identification Parameters
| Identifier Type | Value |
|---|---|
| CAS Number | 1220036-21-4 |
| IUPAC Name | 5-bromo-N,4-dimethyl-N-(oxan-4-ylmethyl)pyridin-2-amine |
| Molecular Formula | C13H19BrN2O |
| Molecular Weight | 299.21 g/mol |
| Standard InChI | InChI=1S/C13H19BrN2O/c1-10-7-13(15-8-12(10)14)16(2)9-11-3-5-17-6-4-11/h7-8,11H,3-6,9H2,1-2H3 |
| Standard InChIKey | SMGJHVCUCHFWQQ-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC(=NC=C1Br)N(C)CC2CCOCC2 |
| PubChem Compound ID | 53410750 |
| Aspect | Requirement |
|---|---|
| Hazard Classification | Irritant |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, laboratory coat |
| Ventilation | Use in well-ventilated area or fume hood |
| Storage | Keep in tightly closed container in cool, dry place |
| Usage Restrictions | Research and development only |
| Supervision Requirements | Must be handled by or under supervision of technically qualified individuals |
| Human/Veterinary Use | Not approved |
Researchers working with this compound should ensure strict adherence to these safety guidelines and should consult the most current safety data sheets (SDS) provided by the supplier for comprehensive hazard information and emergency procedures .
Structural Analogs and Related Compounds
N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine belongs to a family of substituted pyridine derivatives, several of which have similar structural features but differ in the specific arrangement of substituents. These structural analogs may share certain physical and chemical properties with the title compound, but may also exhibit distinct characteristics and applications in research settings .
Comparative Analysis of Structural Analogs
A comparative analysis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine and its structural analogs reveals subtle differences in molecular structure that may influence their chemical reactivity, physical properties, and potential applications in research .
Table 3: Comparison of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine | 1220036-21-4 | C13H19BrN2O | 299.21 | Methyl group at position 4 |
| N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine | 1220036-22-5 | C13H19BrN2O | 299.21 | Methyl group at position 3 |
| 5-bromo-N-(oxan-4-ylmethyl)pyridin-2-amine | 1220018-97-2 | C11H15BrN2O | 271.15 | Lacks N-methyl group and methyl substitution on pyridine ring |
The structural analog N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine differs from the title compound only in the position of the methyl substituent on the pyridine ring (position 3 instead of position 4). This subtle difference in methyl group position may influence the electronic properties of the pyridine ring and potentially affect the compound's reactivity in certain chemical transformations .
Another structural analog, 5-bromo-N-(oxan-4-ylmethyl)pyridin-2-amine, has a simpler structure compared to the title compound, lacking both the N-methyl group and the methyl substituent on the pyridine ring. This compound has a lower molecular weight (271.15 g/mol) and may exhibit different physical properties and chemical reactivity patterns compared to the more substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume